

"factors affecting the stability of calcium citrate maleate solutions"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium citrate maleate*

Cat. No.: *B13769752*

[Get Quote](#)

Technical Support Center: Calcium Citrate Malate Solutions

Welcome to the Technical Support Center for Calcium Citrate Malate (CCM) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of CCM solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Citrate Malate (CCM) and why is it used in research?

A1: Calcium Citrate Malate is a salt derived from calcium, citric acid, and malic acid.^[1] It is often used as a calcium supplement due to its high bioavailability and solubility compared to other calcium salts like calcium carbonate or calcium citrate.^[1] In research and drug development, it is valued for its ability to remain soluble over a range of pH levels, making it a versatile option for various formulations.

Q2: What is the typical solubility of Calcium Citrate Malate in water?

A2: A specific patent mentions a Calcium Citrate Malate salt with a 5:2:2 ratio of calcium:citrate:malate is soluble at 0.5 g/100 ml of water at 20°C, resulting in a solution with a

pH between 6.0 and 6.5.[2][3] The solubility of CCM is significantly influenced by its specific molar ratio of calcium to citrate and malate.[2]

Q3: How does pH affect the stability and solubility of CCM solutions?

A3: The solubility of Calcium Citrate Malate increases as the pH decreases.[1] This makes it particularly stable in acidic environments. In neutral to alkaline conditions, the risk of precipitation increases. For instance, while stable at a gastric pH of 2.0, changes to a more neutral intestinal pH of 7.0 can affect its solubility.[4]

Q4: Can temperature impact the stability of my CCM solution?

A4: Yes, temperature is a critical factor. During the preparation of CCM, reaction temperatures are typically maintained between 20°C and 80°C.[5] However, for drying the final product, temperatures should be kept below 100°C to prevent decomposition, which can lead to a less soluble mixture.[3][6] For storage of solutions, lower temperatures can help slow down potential crystallization and improve long-term stability.[7]

Q5: What is the "metastable" form of Calcium Citrate Malate?

A5: The "metastable" form of CCM refers to a mixture of various crystalline and non-crystalline forms that are not at equilibrium.[2] This form is particularly desirable because it is significantly more soluble than the stable crystalline forms of calcium citrate or calcium malate.[3] The preparation process is often designed to favor the formation of this metastable state.[5]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the CCM Solution

Possible Cause 1: Exceeded Solubility Limit

- Explanation: The concentration of Calcium Citrate Malate in your solution may be too high for the given conditions (e.g., temperature, pH).
- Troubleshooting Steps:
 - Review the concentration of your solution. A common solubility is around 0.5 g/100 mL at 20°C.[2][3]

- Consider diluting the solution to a lower concentration.
- Gently warm the solution while stirring to see if the precipitate redissolves. Be careful not to exceed 80°C to avoid potential degradation.[5]

Possible Cause 2: Incorrect pH

- Explanation: The pH of the solution may have shifted to a more neutral or alkaline range, reducing the solubility of CCM.
- Troubleshooting Steps:
 - Measure the pH of your solution. The typical pH for a stable solution is between 6.0 and 6.5.[2][3]
 - If the pH is too high, you can carefully adjust it downwards by adding a suitable acid (e.g., citric acid) dropwise while monitoring the pH.

Possible Cause 3: Incorrect Order of Reagent Addition During Preparation

- Explanation: If preparing the CCM in-situ, adding malic acid to a pre-existing mixture of calcium and citrate ions can cause the less soluble calcium citrate to precipitate first.[3][8]
- Troubleshooting Steps:
 - The preferred method is to add the calcium source (e.g., calcium carbonate) to a solution already containing both citric and malic acids.[3][8]

Issue 2: Low Yield of Precipitated Calcium Citrate Malate

Possible Cause 1: Suboptimal Stoichiometry

- Explanation: An incorrect molar ratio of calcium, citrate, and malate can lead to incomplete reaction and lower yields.
- Troubleshooting Steps:

- Carefully recalculate and verify the molar ratios of your reactants. Different ratios (e.g., 6:2:3) can have different solubilities and yields.[2]
- Consider using a slight excess of the calcium source to help drive the reaction to completion.[9]

Possible Cause 2: Loss During Washing

- Explanation: Excessive washing of the precipitated CCM or using a wash solution in which it has some solubility can lead to product loss.
- Troubleshooting Steps:
 - Use a minimal amount of cold deionized water for washing to minimize dissolution.[9]
 - Alternatively, use a saturated solution of Calcium Citrate Malate for washing.[9]

Issue 3: Difficulty Filtering the Precipitated CCM

Possible Cause: Formation of Fine Particles

- Explanation: Rapid precipitation, high concentrations of reactants, or sudden pH changes can lead to the formation of very small crystals that are difficult to filter.[9]
- Troubleshooting Steps:
 - Controlled Reagent Addition: Add the calcium salt solution slowly to the acid solution with constant, vigorous stirring to promote the growth of larger crystals.[9]
 - Temperature Control: Lowering the solution temperature can slow down crystallization, potentially leading to larger, more easily filterable crystals.[7]

Data Presentation

Table 1: Solubility of Calcium Salts

Calcium Salt	Solubility Description
Calcium Citrate Malate	More soluble than calcium citrate and calcium carbonate.[2]
Calcium Citrate	Poorly soluble in water (1 gram per 1050 grams of cold water).[2][3]
Calcium Malate	Exhibits a solubility similar to calcium citrate.[2][3]
Calcium Carbonate	Very low solubility.[2]

Table 2: Key Parameters for CCM Solution Preparation and Stability

Parameter	Recommended Range/Value	Rationale
Reaction Temperature	20°C to 80°C	Optimal for the formation of the metastable CCM complex.[5]
Drying Temperature	< 100°C	Prevents decomposition and loss of solubility.[3][6]
pH of Solution	6.0 - 6.5	Maintains stability and prevents precipitation in aqueous solutions.[2][3]
Reactant Concentration	20% to 75% (by weight in water)	High concentration forces the more soluble metastable form out of solution.[2][5]

Experimental Protocols

Protocol 1: Preparation of a Metastable Calcium Citrate Malate Solid (6:2:3 Molar Ratio)

Materials:

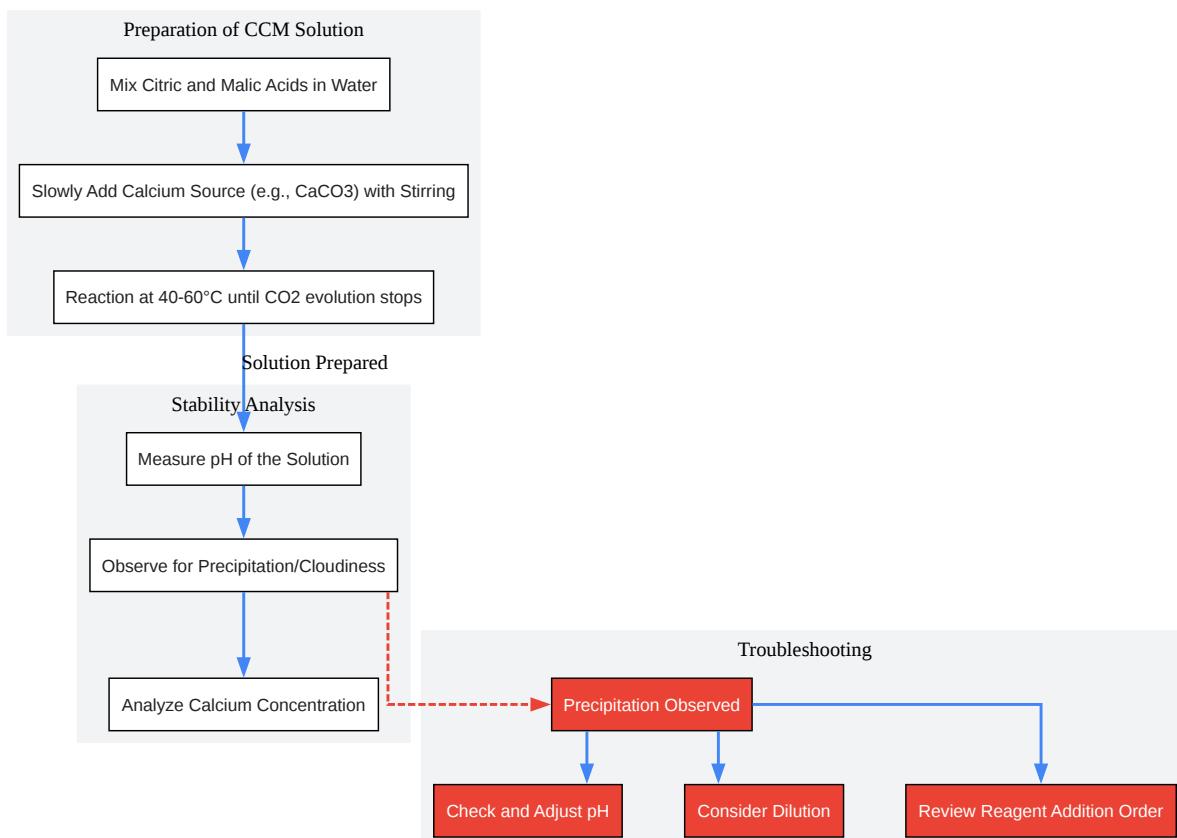
- Calcium Carbonate (CaCO_3)
- Citric Acid ($\text{C}_6\text{H}_8\text{O}_7$)
- Malic Acid ($\text{C}_4\text{H}_6\text{O}_5$)
- Deionized Water

Procedure:

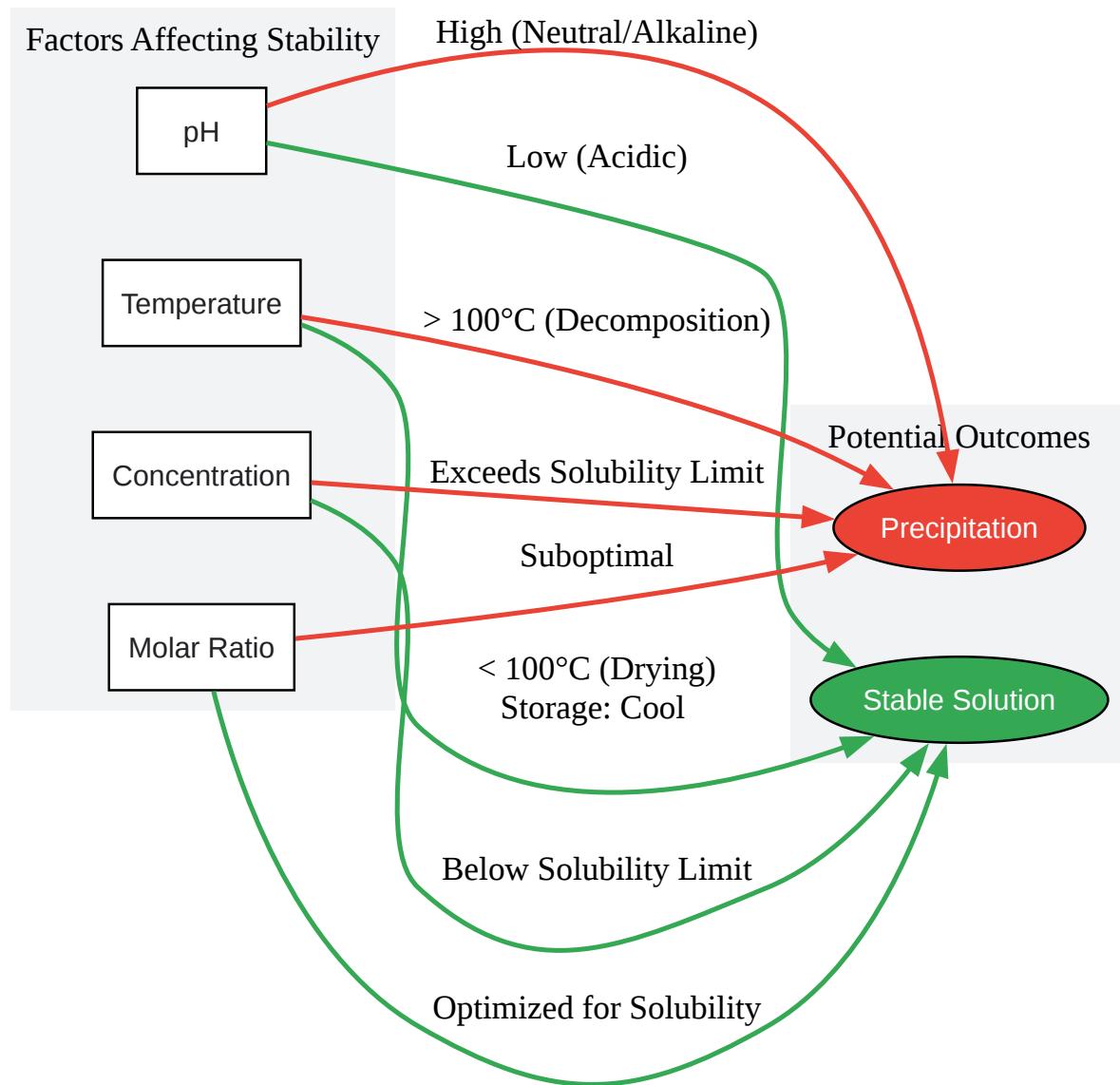
- Prepare an aqueous solution of citric acid and malic acid with a 2:3 molar ratio.
- Slowly add calcium carbonate to the acid solution in a 6:2:3 molar ratio of Ca:Citrate:Malate. The addition should be done with continuous stirring.
- The reaction mixture will evolve carbon dioxide as the calcium carbonate is neutralized. Continue stirring until the evolution of CO_2 ceases.[\[3\]](#)[\[8\]](#)
- The reaction can be carried out at a temperature between 40°C and 60°C to facilitate the reaction.[\[2\]](#)[\[5\]](#)
- The resulting mixture, which contains both solid precipitate and a supernatant, should be dried. It is important to dry the entire mixture, including the supernatant, as lower ratio salts might precipitate out first.[\[2\]](#)
- Dry the mixture at a temperature below 100°C. Forced air drying between 60°C and 85°C or freeze-drying at a temperature below 25°C are suitable methods.[\[3\]](#)[\[6\]](#)
- The dried solid is the metastable Calcium Citrate Malate. It can be ground to a fine powder for easier use.[\[2\]](#)

Protocol 2: Determination of Calcium Citrate Malate Solubility

Materials:


- Calcium Citrate Malate sample

- Deionized water
- Stir plate and stir bar
- Filtration apparatus (e.g., Buchner funnel, Whatman #4 filter paper)
- 5% HCl solution
- Analytical equipment for calcium determination (e.g., Atomic Absorption Spectrometer)


Procedure:

- Determine the weight percentage of calcium in your CCM sample through analysis.
- Calculate the amount of CCM needed to achieve a specific calcium concentration (e.g., 0.1 g of Ca).
- Add the calculated amount of CCM to 50 mL of deionized water at room temperature (approximately 20°C).^[8]
- Stir the slurry for 30 minutes.^[8]
- Rapidly filter the slurry through a Whatman #4 filter paper using a Buchner funnel with a slight vacuum.^[8]
- Dilute the filtrate to 100 mL with a 5% HCl solution.^[8]
- Analyze the calcium concentration in the diluted filtrate using an appropriate analytical method like atomic absorption spectroscopy.^[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and analyzing Calcium Citrate Malate solutions.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of Calcium Citrate Malate solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. runmagbiochem.com [runmagbiochem.com]
- 2. CALCIUM CITRATE MALATE COMPOSITION - Patent 0533724 [data.epo.org]
- 3. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]
- 4. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]
- 7. CN115644452A - Preparation method and application of calcium citrate malate - Google Patents [patents.google.com]
- 8. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["factors affecting the stability of calcium citrate maleate solutions"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13769752#factors-affecting-the-stability-of-calcium-citrate-maleate-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com